![molecular formula C23H17BrN4O B5012929 N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide](/img/structure/B5012929.png)
N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide, also known as BQ-123, is a peptide antagonist of the endothelin receptor. The synthesis of BQ-123 is a complex process that involves several steps and requires specific equipment.
Mecanismo De Acción
N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide acts as a selective antagonist of the endothelin A (ETA) receptor, which is primarily responsible for mediating the vasoconstrictor effects of ET-1. By blocking the ETA receptor, this compound prevents the activation of downstream signaling pathways that lead to smooth muscle contraction and vasoconstriction. This results in vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of ET-1-induced vasoconstriction, the reduction of cardiac hypertrophy and fibrosis, and the improvement of endothelial function. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the ETA receptor, its solubility in DMSO and ethanol, and its stability under physiological conditions. However, it also has some limitations, such as its relatively high cost, the need for specific equipment for its synthesis and analysis, and the potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide, including its potential use as a therapeutic agent for various diseases, the development of more potent and selective ETA receptor antagonists, and the investigation of its effects on other signaling pathways and cellular processes. Further studies are also needed to elucidate the mechanisms underlying its anti-inflammatory and anti-oxidative effects and to explore its potential for combination therapy with other drugs.
Métodos De Síntesis
The synthesis of N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide involves several steps, including the protection of the amine group, the coupling of the benzimidazole and quinazoline rings, and the deprotection of the amine group. The process requires specific equipment, such as a fume hood, a rotary evaporator, and a high-performance liquid chromatography (HPLC) system. The final product is a white powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol.
Aplicaciones Científicas De Investigación
N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, heart failure, and pulmonary arterial hypertension (PAH). It has been shown to block the vasoconstrictor effects of endothelin-1 (ET-1) on the smooth muscle cells of blood vessels, leading to vasodilation and a decrease in blood pressure. This compound has also been investigated for its effects on the cardiovascular system, including its ability to reduce cardiac hypertrophy and fibrosis.
Propiedades
IUPAC Name |
N-(benzimidazolo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O/c1-15(29)27(20-12-6-3-9-17(20)24)14-22-25-18-10-4-2-8-16(18)23-26-19-11-5-7-13-21(19)28(22)23/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSMQISDDMMDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N13)C5=CC=CC=C5Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.